

The Discovery and Synthesis of GPR61 Inverse Agonist 1: A Technical Overview

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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

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This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of **GPR61 Inverse Agonist 1**, a potent and selective modulator of the orphan G protein-coupled receptor, GPR61. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this novel compound.

Introduction

G protein-coupled receptor 61 (GPR61) is an orphan class A GPCR predominantly expressed in the brain, particularly in regions associated with appetite regulation, such as the hypothalamus and brainstem.^[1] GPR61 exhibits high constitutive activity, signaling through the G α s-cAMP pathway.^{[2][3]} This constitutive activity and its association with appetite and body weight modulation have made it an attractive therapeutic target for metabolic disorders like cachexia and obesity.^{[1][4][5]}

GPR61 Inverse Agonist 1 (also referred to as Compound 1) is a novel, potent, and selective sulfonamide-based inverse agonist of GPR61.^[1] Its discovery has provided a valuable tool for probing the function of GPR61 and represents a significant step towards the development of therapeutics targeting this receptor.^{[4][6]}

Quantitative Data

The following table summarizes the key quantitative data for **GPR61 Inverse Agonist 1**.

Parameter	Value	Assay Conditions	Source
IC50	10-11 nM	cAMP functional assay in cells overexpressing GPR61	[7]
Selectivity	>10 μ M	Against a panel of common off-target GPCRs	
Mechanism	Inverse Agonist	Functional cAMP assays	[1]
Binding Site	Allosteric	Cryo-EM structural studies	[1][4]

Discovery and Synthesis

Discovery

GPR61 Inverse Agonist 1 was identified through a multi-step process initiated by a high-throughput screening (HTS) campaign.[1][5]

Experimental Workflow for Discovery



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Discovery workflow for **GPR61 Inverse Agonist 1**.

The process began with an HTS of Pfizer's internal compound libraries using a cell-based assay that measured cyclic AMP (cAMP) levels in a cell line overexpressing GPR61.[1] Initial hits from this screen underwent extensive medicinal chemistry optimization to improve potency and selectivity, leading to the identification of a class of sulfonamide-based inverse agonists, with Compound 1 being a key example.[1]

Synthesis

The detailed, step-by-step synthesis protocol for **GPR61 Inverse Agonist 1** has not been publicly disclosed in the primary literature. The discovery was the result of a medicinal chemistry effort focused on the optimization of a tertiary sulfonamide hit.[5] General methods for the synthesis of sulfonamides typically involve the reaction of a sulfonyl chloride with an amine. Further details on the specific synthetic route for this compound are not available.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of **GPR61 Inverse Agonist 1**.

Functional cAMP Assay

This assay was central to the discovery and characterization of the inverse agonist activity.

- Cell Line: A cell line overexpressing human GPR61 was used.
- Principle: The assay measures the intracellular levels of cyclic AMP (cAMP), a second messenger produced upon the activation of the G α s pathway by constitutively active GPR61. An inverse agonist will suppress this basal cAMP production in a dose-dependent manner.
- Protocol:
 - Cells are seeded in appropriate multi-well plates and incubated.
 - The cells are then treated with varying concentrations of **GPR61 Inverse Agonist 1**.
 - Following incubation, the cells are lysed.
 - The cAMP levels in the cell lysates are quantified using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
 - The resulting data is used to generate dose-response curves and calculate the IC₅₀ value.

Cryo-Electron Microscopy (Cryo-EM) for Structural Studies

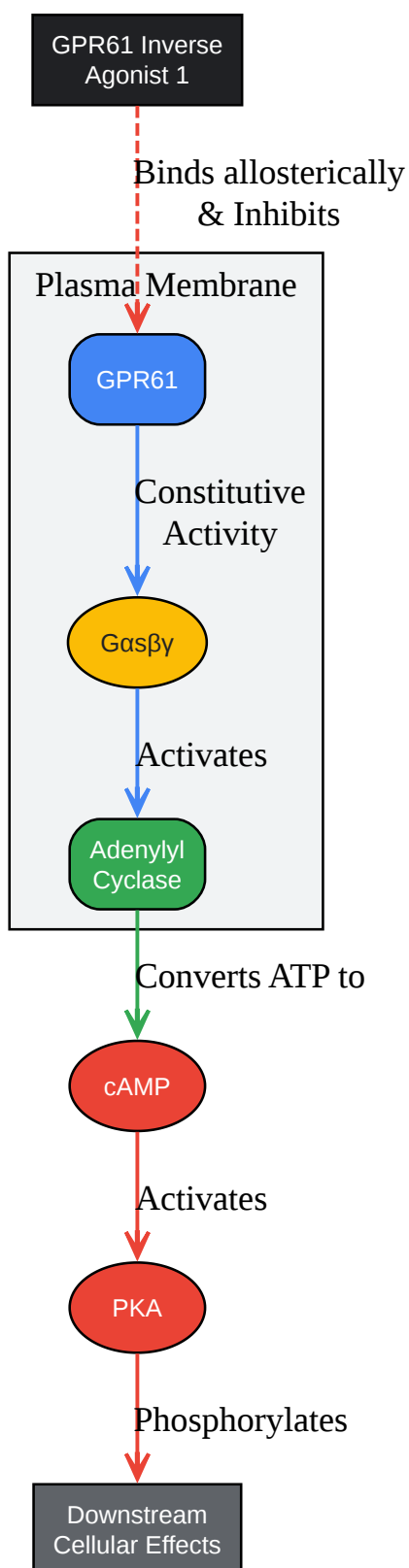
Cryo-EM was employed to elucidate the structure of GPR61 in complex with the inverse agonist, revealing its allosteric binding site.

- Sample Preparation:
 - A construct of human GPR61, often with stabilizing modifications such as fusion to a protein like BRIL (beta-adrenergic receptor interacting protein-like), is expressed and purified.
 - The purified receptor is incubated with a molar excess of **GPR61 Inverse Agonist 1**.
 - The complex is then vitrified on EM grids by plunge-freezing in liquid ethane.
- Data Collection:
 - The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector.
 - A large dataset of particle images is collected.
- Image Processing and Structure Determination:
 - The particle images are processed using specialized software to perform tasks such as motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction.
 - This process results in a high-resolution three-dimensional map of the GPR61-inverse agonist complex.
 - An atomic model is then built into the EM density map to reveal the specific molecular interactions between the compound and the receptor.

Signaling Pathway and Mechanism of Action

GPR61 is constitutively active, meaning it signals without the need for an endogenous agonist. This signaling cascade and the inhibitory effect of **GPR61 Inverse Agonist 1** are depicted below.

GPR61 Signaling Pathway



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- To cite this document: BenchChem. [The Discovery and Synthesis of GPR61 Inverse Agonist 1: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605252#discovery-and-synthesis-of-gpr61-inverse-agonist-1]

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